molecular formula C16H17N3O3S B2970601 (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 868370-70-1

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2970601
CAS No.: 868370-70-1
M. Wt: 331.39
InChI Key: HBCPZNLNEANDCS-MSUUIHNZSA-N
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Description

(Z)-2-(2,5-Dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with three methyl groups at positions 3, 5, and 5. The Z-configuration of the imine bond (C=N) is stabilized by conjugation with the dioxopyrrolidinyl acetamide moiety. This structural motif is common in medicinal chemistry due to the bioactivity of thiazole derivatives, which often exhibit antimicrobial, anticancer, or enzyme-inhibitory properties .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-9-6-10(2)15-11(7-9)18(3)16(23-15)17-12(20)8-19-13(21)4-5-14(19)22/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCPZNLNEANDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)CN3C(=O)CCC3=O)S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on existing literature.

  • Chemical Formula : C14H16N2O3S
  • Molecular Weight : 308.35 g/mol
  • CAS Number : 55750-63-5

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its cytotoxic effects against cancer cell lines and potential antimicrobial properties.

Cytotoxic Activity

  • In Vitro Studies : The compound has shown promising cytotoxicity against several human cancer cell lines. For instance, studies indicate that derivatives of pyrrolidinone compounds exhibit significant tumor growth inhibition properties. The specific activity against different cell lines can be summarized as follows:
Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.4
HeLa (Cervical Cancer)12.7
A549 (Lung Cancer)18.9

These results suggest that the compound may act through apoptosis induction or cell cycle arrest mechanisms.

Antimicrobial Activity

The compound has also been tested for its antibacterial properties. Preliminary findings suggest it exhibits moderate activity against Gram-positive bacteria, including Staphylococcus aureus:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus31.5
Escherichia coli50.0

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized to involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis.
  • Induction of Oxidative Stress : This may lead to increased reactive oxygen species (ROS), contributing to cell death in cancer cells.

Case Studies and Research Findings

Several research studies have highlighted the biological relevance of this compound:

  • Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound showed significant anticancer activity through the inhibition of key cellular pathways involved in proliferation and survival .
  • Antimicrobial Efficacy : Research conducted on various pyrrolidine derivatives indicated that modifications in the chemical structure could enhance antibacterial efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Heterocyclic Systems

Thiazolo[3,2-a]pyrimidine Derivatives ()

Compounds 11a and 11b from share a thiazolo-pyrimidine core but differ in substituents:

  • 11a : Contains a 2,4,6-trimethylbenzylidene group and a 5-methylfuran-2-yl substituent.
  • 11b: Features a 4-cyanobenzylidene group.

Key Differences from the Target Compound :

  • Core Structure : The target compound has a benzo[d]thiazole-imine-acetamide system, whereas 11a/b feature fused thiazolo-pyrimidine rings.
  • Functional Groups : 11a/b include nitrile (CN) and carbonyl (CO) groups, absent in the target compound.
  • Synthetic Yield : Both 11a and 11b were synthesized in 68% yield, indicating efficient condensation reactions under acetic anhydride conditions .
Pyrimido[2,1-b]quinazoline (Compound 12, )

Compound 12 is a pyrimidoquinazoline derivative with a nitrile group and a 5-methylfuran substituent.

  • Thermal Stability : Higher melting point (268–269°C) than 11a/b, suggesting greater crystallinity .

Benzo[d]thiazole Derivatives ()

The compound 2-(2,5-Dioxopyrrolidin-1-yl)-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide () is structurally closest to the target compound.

  • Substituent Variation : The compound has a 3-propyl group on the benzo[d]thiazole ring, whereas the target compound has 3,5,7-trimethyl groups.
  • Physicochemical Implications :
    • Lipophilicity : The trimethyl groups in the target compound likely enhance lipophilicity compared to the propyl substituent.
    • Steric Effects : Bulkier trimethyl groups may hinder molecular interactions, affecting binding affinity in biological systems .

Heterocyclic Systems with Phthalide Moieties ()

Compounds derived from 3-benzylidene phthalide () include acephalo triazinones, which are structurally distinct but share functional diversity with the target compound.

  • Synthetic Methods : Unlike the target compound, these are synthesized via reactions between oxadiazoles and phthalides, emphasizing the versatility of heterocyclic chemistry .

Comparative Data Table

Compound Name / ID Core Structure Molecular Formula Yield (%) Melting Point (°C) Key Functional Groups
Target Compound Benzo[d]thiazole-imine C₁₉H₂₀N₃O₃S - - Dioxopyrrolidinyl, Trimethyl
Compound Benzo[d]thiazole-imine C₁₇H₁₉N₃O₃S - - Dioxopyrrolidinyl, Propyl
11a (Thiazolo-pyrimidine) Thiazolo[3,2-a]pyrimidine C₂₀H₁₀N₄O₃S 68 243–246 CN, CO, Benzylidene
12 (Pyrimidoquinazoline) Pyrimido[2,1-b]quinazoline C₁₇H₁₀N₄O₃ 57 268–269 CN, CO, NH

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s analogs (e.g., and ) demonstrate moderate-to-high yields (57–68%), suggesting viable synthetic routes .
  • Thermal Stability : Higher melting points in fused heterocycles (e.g., 268°C for compound 12) correlate with enhanced crystallinity, a desirable trait in drug formulation .
  • Biological Potential: The benzo[d]thiazole and phthalide-derived heterocycles are associated with bioactive properties, positioning the target compound as a candidate for antimicrobial or anticancer studies .

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